An In-depth Technical Guide on Bis(methoxymethyl)melamine
An In-depth Technical Guide on Bis(methoxymethyl)melamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methoxymethyl)melamine, also known by its IUPAC name 2-N,2-N-bis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine, is a chemical compound belonging to the triazine family. While the user's query specified "di-Mmm," the most relevant and scientifically documented compound is identified as DiMMM or Bis(methoxymethyl)melamine. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis. It is important to note that the primary applications of this compound and its close relatives, such as Hexamethoxymethylmelamine (HMMM), are in industrial settings as crosslinking agents for resins and coatings. The available scientific literature does not extensively cover biological activities or applications in drug development. Much of the toxicology data available pertains to its parent compound, melamine (B1676169).
Chemical Structure and Properties
Bis(methoxymethyl)melamine is a derivative of melamine where two methoxymethyl groups are attached to one of the amino groups of the triazine ring.
Chemical Structure:
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IUPAC Name: 2-N,2-N-bis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine[1]
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Molecular Formula: C₇H₁₄N₆O₂[1]
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SMILES: COCN(COC)C1=NC(=NC(=N1)N)N[1]
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InChI Key: ZZQSSGSSJLWADI-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Bis(methoxymethyl)melamine.
| Property | Value | Reference |
| Molecular Weight | 214.23 g/mol | [1] |
| Exact Mass | 214.11782371 Da | [1] |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 112 Ų | [1] |
| Heavy Atom Count | 15 | PubChem |
Synthesis and Experimental Protocols
General Synthesis Protocol for Melamine-Formaldehyde Resins (Adapted from HMMM Synthesis)
This protocol is a generalized representation of the synthesis of methoxymethylated melamines and should be adapted and optimized for the specific synthesis of Bis(methoxymethyl)melamine.
Materials:
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Melamine
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Formaldehyde (B43269) (e.g., as formalin solution)
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Acid catalyst (e.g., p-toluenesulfonic acid, nitric acid)
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Base for neutralization (e.g., sodium hydroxide, DBU)
Procedure:
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Hydroxymethylation: Melamine is reacted with formaldehyde in a basic environment (pH adjustment with a suitable base) to form methylolmelamines. The molar ratio of melamine to formaldehyde can be varied to control the degree of methylolation. For HMMM, a ratio of at least 1:6 is used.
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Etherification: The resulting methylolmelamine intermediate is then reacted with an excess of methanol under acidic catalysis (pH 2-5). This step converts the hydroxyl groups to methoxymethyl ethers. The reaction temperature is typically maintained between 40-70°C.
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Neutralization and Work-up: Once the desired degree of etherification is achieved, the reaction is quenched by neutralizing the acid catalyst with a base.
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Purification: The product is then purified, which may involve distillation under reduced pressure to remove excess methanol and water, followed by filtration to remove any salt byproducts.
Analytical Protocol: LC-MS/MS for Melamine and Related Compounds
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of melamine and its derivatives in various matrices. The following is a representative protocol.
1. Sample Preparation (e.g., from a solid matrix):
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Weigh a homogenized sample (e.g., 2 grams) into a centrifuge tube.
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Add an extraction solvent (e.g., 14 mL of 2.5% aqueous formic acid).
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Vortex and sonicate the sample for approximately 30 minutes to ensure thorough extraction.
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Centrifuge the sample at 4000 rpm for 10 minutes.
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Transfer the supernatant to a microcentrifuge tube and centrifuge at a higher speed (e.g., 13,200 rpm for 30 minutes) to remove fine particulates.
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Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
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LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like melamine and its derivatives.
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Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate) is typically employed.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is suitable for melamine detection.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte. For Bis(methoxymethyl)melamine, potential fragments to monitor could be based on its mass spectrum, although specific transitions would need to be optimized. The PubChem entry for DiMMM lists MS-MS fragments at m/z 237.1082, 215.1263, 201.1109, 151.0727, and 139.0735, which could serve as a starting point for method development.[1]
Mechanism of Action and Biological Relevance
The primary and well-established function of Bis(methoxymethyl)melamine and related compounds is as a crosslinking agent in industrial applications.
Crosslinking Mechanism
Under acidic conditions and typically with heat, the methoxymethyl groups of Bis(methoxymethyl)melamine can react with functional groups such as hydroxyl (-OH) or carboxyl (-COOH) present on polymer backbones. This reaction forms stable ether or ester linkages, creating a three-dimensional network that enhances the mechanical strength, durability, and chemical resistance of the material.
Biological Activity and Toxicology
There is a significant lack of scientific literature detailing the specific biological activities, signaling pathways, or potential therapeutic applications of Bis(methoxymethyl)melamine. Its use appears to be confined to materials science.
The toxicology of its parent compound, melamine, has been more extensively studied, particularly after incidents of food contamination. Melamine ingestion can lead to renal toxicity, characterized by the formation of kidney stones, which can cause acute kidney failure.[2][3][4] However, it is crucial to distinguish that this toxicity data is for melamine and not specifically for Bis(methoxymethyl)melamine. Safety data for the related compound Hexamethoxymethylmelamine indicates it can cause eye irritation.
Given the target audience of drug development professionals, it is important to state that based on currently available information, Bis(methoxymethyl)melamine is not a compound of interest for pharmaceutical development.
Experimental and Logical Workflows
Logical Workflow for Compound Identification and Characterization
Conclusion
Bis(methoxymethyl)melamine is a melamine derivative with primary applications as a crosslinking agent in the polymer and coatings industry. Its chemical structure and physicochemical properties are well-defined. While general methods for its synthesis and analysis can be adapted from related compounds, there is a notable absence of research into its biological effects, mechanism of action within biological systems, or its potential for drug development. Therefore, for professionals in the pharmaceutical and life sciences sectors, Bis(methoxymethyl)melamine is currently of limited direct relevance. Any handling of this compound should be done with appropriate safety precautions, considering the known toxicities of its parent compound, melamine.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. [Biological effects and toxicology studies of melamine and its derivative cyanuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of melamine: the public health concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
